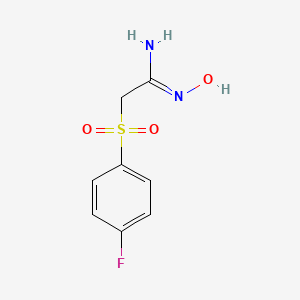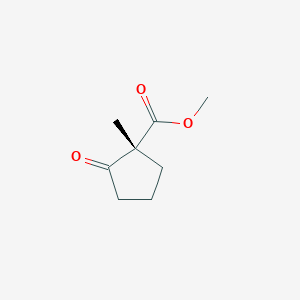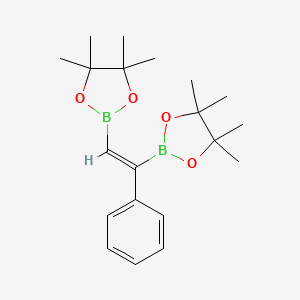
Sodium of polyaspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium of polyaspartic acid is a biodegradable, water-soluble polymer derived from the amino acid aspartic acid. It is known for its environmentally friendly properties and is used as a replacement for traditional water softeners and antiscalants. The compound is a sodium salt of polyaspartic acid and has gained attention for its applications in various fields due to its biodegradability and effectiveness in preventing scale formation .
作用機序
Target of Action
Sodium of Polyaspartic Acid (PASP) is a biodegradable, water-soluble condensation polymer based on the amino acid aspartic acid . It primarily targets calcium carbonate, calcium sulfate, barium sulfate, and calcium phosphate . It also targets bacterial membranes , as demonstrated in studies where it was used as an adjuvant for antibiotics against multidrug-resistant Pseudomonas aeruginosa infections .
Mode of Action
PASP interacts with its targets by acting as a scale and corrosion inhibitor . It prevents the formation of insoluble inorganic solids by complexing with the cations present in water . In the context of antimicrobial action, PASP enhances the activity of antibiotics by permeabilizing bacterial membranes, allowing the antibiotic to accumulate inside the cells .
Biochemical Pathways
The biochemical pathways affected by PASP are primarily related to its role as a scale inhibitor and corrosion inhibitor. It prevents the precipitation of salts that form scale, thereby maintaining the efficiency of various systems such as industrial circulating cool water systems, boiler water systems, reverse osmosis systems, oilfield water, and desalination plants . In the context of antimicrobial action, PASP disrupts the bacterial cell membrane, enhancing the intracellular accumulation of antibiotics .
Result of Action
The primary result of PASP’s action is the prevention of scale formation and corrosion in various water systems . This leads to improved efficiency and longevity of these systems. In the context of antimicrobial action, PASP enhances the effectiveness of antibiotics against multidrug-resistant bacterial strains .
Action Environment
PASP is effective in a variety of environments, including high hardness, high alkalinity, high pH, high concentration multiple, and high temperature systems . It is resistant to electrolytes and alkalis . The lower concentration of polyaspartic acid at pH 8-9 has a better corrosion inhibition effect in seawater . Its effectiveness can be enhanced by compounding with other agents such as PBTCA, HEDP, oxidized starch, organic phosphorus, and zinc salt .
生化学分析
Biochemical Properties
Sodium of polyaspartic acid plays a significant role in biochemical reactions, particularly in the inhibition of calcium carbonate scale formation and dispersion of particulate matter . It interacts with various enzymes and proteins, including those involved in calcium metabolism. The polymer’s carboxylate groups bind to calcium ions, preventing the formation of insoluble calcium carbonate . Additionally, this compound can interact with other biomolecules, such as proteins, through electrostatic interactions, influencing their stability and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to enhance the activity of certain antimicrobial agents, such as rifampicin, against multidrug-resistant bacteria by increasing membrane permeability and facilitating drug accumulation within bacterial cells . In plant cells, this compound improves nutrient absorption and water retention, leading to enhanced growth and stress resistance . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of essential ions and nutrients .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to calcium ions, preventing their precipitation as calcium carbonate . This binding interaction is facilitated by the carboxylate groups on the polymer, which form stable complexes with calcium ions . This compound also acts as a dispersant by stabilizing particulate matter through electrostatic repulsion, preventing aggregation and sedimentation . Additionally, it can modulate enzyme activity by binding to active sites or altering enzyme conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The polymer is stable under a wide range of pH conditions, but its effectiveness as a dispersant and anti-scalant may decrease over time due to degradation . Long-term studies have shown that this compound can maintain its activity for extended periods, but its performance may be influenced by factors such as temperature, pH, and the presence of other ions or chemicals . Degradation products of this compound are biodegradable and non-toxic, minimizing environmental impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance nutrient absorption and improve overall health . At high doses, this compound may cause adverse effects, such as gastrointestinal disturbances or toxicity . Threshold effects have been observed, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits . Careful dosage optimization is essential to maximize the positive effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to calcium metabolism and nutrient absorption . It interacts with enzymes such as calcium-binding proteins and transporters, influencing the availability and distribution of calcium ions within cells . The polymer can also affect metabolic flux by modulating the concentration of essential ions and nutrients, thereby impacting various biochemical reactions and cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis or passive diffusion, depending on its molecular weight and charge . Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation . The polymer’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been shown to accumulate in lysosomes, where it can protect against lysosomal phospholipidosis induced by certain drugs . The polymer’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium of polyaspartic acid typically involves the thermal polycondensation of aspartic acid. The process begins with heating aspartic acid to induce dehydration, forming polysuccinimide as an intermediate. This intermediate is then treated with aqueous sodium hydroxide, resulting in the partial opening of the succinimide rings and the formation of sodium polyaspartate .
Industrial Production Methods: Industrial production methods for this compound include:
Thermal Condensation: Aspartic acid is heated to form polysuccinimide, which is then hydrolyzed with sodium hydroxide.
Catalyzed Polymerization: Aspartic acid is polymerized using catalysts to improve conversion rates and molecular weight.
Polymerization of Maleic Anhydride: Maleic anhydride is polymerized in the presence of ammonium hydroxide, followed by hydrolysis to form sodium polyaspartate.
化学反応の分析
Types of Reactions: Sodium of polyaspartic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form polyaspartic acid.
Crosslinking: It can be chemically crosslinked to form hydrogels with different properties.
Chelation: this compound can chelate metal ions, making it effective in preventing scale formation.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide is commonly used for hydrolysis.
Crosslinking Agents: Diamines, dopamine, cysteamine, and aminosilanes are used for crosslinking.
Chelation: The compound can chelate with metal ions such as calcium, magnesium, copper, and iron.
Major Products Formed:
Hydrogels: Crosslinked sodium polyaspartate forms hydrogels with pH-sensitive properties.
Chelates: The compound forms stable chelates with metal ions, preventing scale formation.
科学的研究の応用
Sodium of polyaspartic acid has a wide range of scientific research applications, including:
Chemistry: Used as a green scale inhibitor and dispersant in water treatment.
Biology: Employed in drug delivery systems due to its biocompatibility and biodegradability.
Medicine: Utilized in biomedical applications such as wound healing films, bio-sensing materials, and tissue engineering scaffolds.
Industry: Applied in industrial water systems as a replacement for polyacrylic acid, reducing environmental impact
類似化合物との比較
Polyacrylic Acid: Similar in function but not biodegradable.
Polyethylene Glycol: Used in similar applications but lacks the chelation properties of sodium polyaspartate.
Polysuccinimide: An intermediate in the synthesis of sodium polyaspartate.
Uniqueness: Sodium of polyaspartic acid stands out due to its biodegradability, making it an environmentally friendly alternative to traditional scale inhibitors and dispersants. Its ability to chelate metal ions effectively and its wide range of applications in various fields highlight its versatility and uniqueness .
特性
CAS番号 |
181828-06-8 |
|---|---|
分子式 |
C4H6NO3(C4H4NO3Na)m(C4H5NO3)nC4H6NO4 |
分子量 |
NA |
同義語 |
Sodium of Polyaspartic Acid |
製品の起源 |
United States |
Q1: How does sodium of polyaspartic acid (PASP) interact with mineral surfaces, and what are the downstream effects?
A1: PASP exhibits strong adsorption to mineral surfaces, particularly those rich in cations like magnesium. This interaction stems from the chelation between the carboxylate groups in PASP and the surface cations. [] For instance, in the separation of pyrite from serpentine, PASP preferentially adsorbs onto the serpentine surface, neutralizing its positive charge and even rendering it negative. [] This charge reversal disrupts the electrostatic attraction between serpentine and pyrite, preventing their hetero-coagulation and facilitating pyrite flotation. []
Q2: What is the mechanism behind the anti-scaling properties of PASP in alkaline flooding systems?
A2: While the provided research [] doesn't delve into the specific mechanism of PASP's anti-scaling action, it highlights its efficacy compared to another alkaline system. It's plausible that, similar to its interaction with minerals, PASP could chelate with calcium ions in solution, inhibiting the formation and precipitation of calcium carbonate scale. Further research is needed to confirm this hypothesis.
Q3: Can you elaborate on the material compatibility of PASP, specifically its use in combination with other chemicals?
A3: Research indicates that PASP demonstrates good compatibility with various chemicals. For example, it's used in conjunction with sodium hydroxide and sodium borate in alkaline flooding systems for enhanced oil recovery. [] Additionally, a corrosion inhibitor composition utilizes PASP alongside oleic acid-based imidazoline, demonstrating its compatibility and synergistic effect in preventing corrosion. []
Q4: Is there any evidence of PASP being used for targeted drug delivery, and if so, what makes it suitable for this purpose?
A4: Yes, PASP has shown promise in targeted drug delivery. A study utilized PASP in a pH-responsive hydrogel system for controlled release of curcumin, a potential therapeutic agent, in the stomach. [] The hydrogel, composed of curcumin/sodium alginate/polyaspartic acid@CaCO3 (Cur/SA/PC), leveraged PASP's ability to form stable hydrogels and release the drug in response to the acidic pH of the gastric environment. [] This highlights PASP's potential in creating targeted drug delivery systems for improved therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


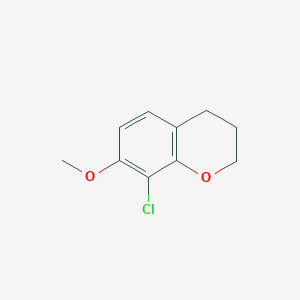
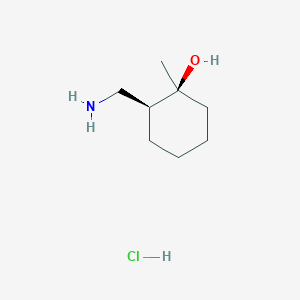
![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)
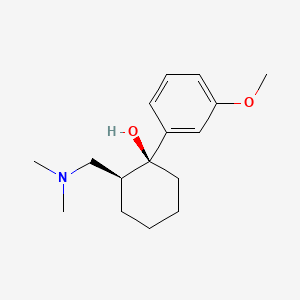
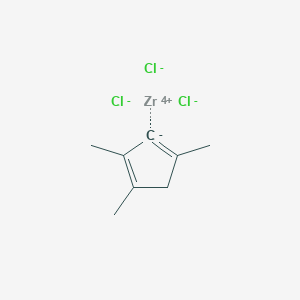
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)
